
Cangrelor-Verunreinigung 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for analyzing the purity of pharmaceutical compounds. Recent studies have demonstrated that HPLC can effectively separate and quantify impurities in Cangrelor formulations. For instance, a method was developed to detect substituted purine and disulfide impurities in Cangrelor intermediates, highlighting the importance of HPLC in ensuring drug quality .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) complements HPLC by providing detailed structural information about impurities. This technique has been employed to characterize process-related impurities formed during Cangrelor synthesis, including Cangrelor Impurity 4 .
Clinical Efficacy and Safety
Cangrelor's clinical application has been extensively documented in studies such as the CHAMPION program, which evaluated its effectiveness compared to standard therapies like clopidogrel. While the primary focus was on Cangrelor's antiplatelet activity, the implications of its impurities on safety profiles were also considered. Notably, adverse effects linked to high impurity levels could potentially compromise patient outcomes .
- Study on Platelet Aggregation : In vitro studies demonstrated that cangrelor effectively inhibited ADP-induced platelet aggregation with an IC50 value of 0.45 nM. However, impurities could alter this efficacy, necessitating careful monitoring during clinical use .
- Toxicological Assessments : Toxicity studies indicated that while cangrelor itself had specific adverse effects at high doses, the metabolites showed minimal toxicity. This distinction underscores the importance of understanding how impurities like Cangrelor Impurity 4 may influence overall drug safety .
Implications for Drug Development
The presence of impurities such as Cangrelor Impurity 4 poses significant challenges for pharmaceutical development:
- Regulatory Compliance : Adhering to guidelines set by regulatory bodies like the FDA and International Conference on Harmonization mandates thorough impurity profiling during drug development.
- Formulation Strategies : Developing high-purity formulations is essential to minimize impurity-related risks. Research suggests that maintaining impurity levels below specified thresholds can enhance therapeutic efficacy and safety .
Wirkmechanismus
Target of Action
Cangrelor Impurity 4, like Cangrelor, primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet aggregation, a process that is integral to the formation of blood clots. By antagonizing this receptor, Cangrelor Impurity 4 can effectively inhibit platelet aggregation .
Mode of Action
Cangrelor Impurity 4 acts as a selective, reversible antagonist of the P2Y12 platelet receptor . It inhibits ADP-induced platelet aggregation, a process typically triggered by damaged blood vessels, red blood cells, and/or platelets . By blocking the P2Y12 receptor, Cangrelor Impurity 4 prevents ADP from activating platelets, thereby inhibiting platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by Cangrelor Impurity 4 is the platelet activation pathway . By inhibiting the P2Y12 receptor, Cangrelor Impurity 4 prevents the activation of platelets by ADP. This results in a decrease in platelet aggregation, which can reduce the risk of clot formation and subsequent cardiovascular events such as myocardial infarction or stent thrombosis .
Pharmacokinetics
Cangrelor Impurity 4, like Cangrelor, is administered intravenously and has a rapid onset of action . The short half-life of Cangrelor, approximately 3-6 minutes, results in a rapid offset of antiplatelet effect and the effect on the bleeding time within 20 minutes after discontinuation of the infusion .
Result of Action
The primary result of Cangrelor Impurity 4’s action is a significant reduction in platelet aggregation . This can reduce the risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) in patients undergoing percutaneous coronary intervention (PCI) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of Cangrelor Impurity 4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity meets regulatory standards. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions and ensure environmental safety .
Analyse Chemischer Reaktionen
Types of Reactions
Cangrelor Impurity 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups attached to the phenyl ring.
Substitution: Halogen substitution reactions are common, where the chloro or iodo groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine and chlorine. The reactions are typically carried out under controlled temperature and pressure to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenolic compounds, while substitution reactions can yield various halogenated derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cangrelor: The parent compound, used as an antiplatelet drug.
Clopidogrel: Another P2Y12 inhibitor used to prevent blood clots.
Prasugrel: A more potent P2Y12 inhibitor with a similar mechanism of action.
Uniqueness
Cangrelor Impurity 4 is unique due to its specific structural modifications, which provide insights into the degradation and stability of Cangrelor. Unlike other similar compounds, it is primarily used as a reference standard in pharmaceutical research rather than as a therapeutic agent .
Biologische Aktivität
Cangrelor, an intravenous P2Y12 receptor antagonist, is primarily used for its potent antiplatelet effects in patients undergoing percutaneous coronary intervention (PCI). However, the presence of impurities, particularly Cangrelor Impurity 4, raises concerns regarding its biological activity and overall therapeutic efficacy. This article explores the biological activity of Cangrelor Impurity 4, including its pharmacodynamics, clinical implications, and case studies.
Overview of Cangrelor and Its Impurities
Cangrelor is characterized by rapid onset and offset of action due to its reversible binding to the P2Y12 receptor, which inhibits ADP-induced platelet aggregation. The compound is metabolized quickly in the body, with a half-life of approximately 3 to 6 minutes and a clearance rate of about 43.2 L/h . The identification of impurities like Cangrelor Impurity 4 is crucial as they can potentially alter the drug's effectiveness and safety profile.
Cangrelor Impurity 4 has not been extensively studied; however, it is hypothesized to exhibit similar mechanisms to Cangrelor due to its structural similarities. The primary action involves antagonism of the P2Y12 receptor, which plays a significant role in platelet activation and aggregation. This activity can lead to variations in platelet inhibition compared to the parent compound.
Pharmacodynamics
The pharmacodynamics of Cangrelor Impurity 4 suggest that it may have a reduced efficacy compared to Cangrelor. Studies indicate that impurities can affect the solubility and retention times during chromatography analysis, which may correlate with altered biological activity .
Case Study Analysis
-
CHAMPION Trials :
- CHAMPION PCI : This trial involved 8,877 patients comparing Cangrelor with clopidogrel. The results indicated that while Cangrelor provided significant antiplatelet effects, the presence of impurities could potentially impact outcomes related to major adverse cardiac events (MACE) due to variability in drug potency .
- CHAMPION PLATFORM : Similar findings were noted where Cangrelor demonstrated efficacy but raised questions about impurity effects on clinical outcomes .
- Ongoing Research : Current studies are evaluating the implications of Cangrelor Impurity 4 on patient outcomes post-PCI. These studies aim to understand how impurities influence both efficacy and safety profiles in diverse patient populations .
Data Tables
Study Name | No. of Patients | Treatment | Outcomes |
---|---|---|---|
CHAMPION PCI | 8,877 | Cangrelor vs Clopidogrel | No significant difference in MACE; potential impurity influence noted |
Ongoing Studies | 140 | Cangrelor vs Placebo | Evaluating bleeding risk and platelet inhibition |
Implications for Clinical Practice
The presence of Cangrelor Impurity 4 necessitates careful consideration in clinical settings. While Cangrelor remains a vital option for patients undergoing PCI, understanding the role of impurities is essential for optimizing treatment strategies. Further research is required to elucidate the specific effects of these impurities on pharmacological action and patient outcomes.
Eigenschaften
CAS-Nummer |
1830294-26-2 |
---|---|
Molekularformel |
C22H28F3N5O7S2 |
Molekulargewicht |
595.6 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H28F3N5O7S2/c1-11(31)34-9-14-16(35-12(2)32)17(36-13(3)33)20(37-14)30-10-27-15-18(26-6-8-38-4)28-21(29-19(15)30)39-7-5-22(23,24)25/h10,14,16-17,20H,5-9H2,1-4H3,(H,26,28,29)/t14-,16-,17-,20-/m1/s1 |
InChI-Schlüssel |
BHXXFBCYKOTNPY-WVSUBDOOSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.